![molecular formula C15H24O2 B14494942 5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one CAS No. 64821-72-3](/img/structure/B14494942.png)
5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-1,3-di-tert-butylbicyclo[210]pentan-2-one is a chemical compound known for its unique bicyclic structure This compound is part of the bicyclo[210]pentane family, which is characterized by a highly strained yet remarkably stable cage-like structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1,3-di-tert-butylbicyclo[210]pentan-2-one typically involves multiple steps, starting from simpler precursors One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
化学反应分析
Types of Reactions
5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The tert-butyl and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying strained ring systems.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
作用机制
The mechanism of action of 5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one involves its interaction with molecular targets through its functional groups. The acetyl group can participate in nucleophilic addition reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The bicyclic structure also contributes to its unique chemical behavior, potentially affecting molecular pathways and interactions.
相似化合物的比较
Similar Compounds
- Tricyclo[2.1.0.02,5]pentane : Another strained ring system with applications in organic synthesis.
- 1,3-Di-tert-butylbicyclo[1.1.1]pentane : Similar in structure but lacks the acetyl group, leading to different reactivity and applications.
Bicyclo[1.1.1]pentane: Known for its highly strained structure and use in materials science.
Uniqueness
5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one stands out due to the presence of both acetyl and tert-butyl groups, which impart unique chemical properties and potential applications. Its combination of stability and reactivity makes it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
64821-72-3 |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC 名称 |
5-acetyl-1,3-ditert-butylbicyclo[2.1.0]pentan-2-one |
InChI |
InChI=1S/C15H24O2/c1-8(16)9-10-11(13(2,3)4)12(17)15(9,10)14(5,6)7/h9-11H,1-7H3 |
InChI 键 |
VVRVPUKKHOOOPT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1C2C1(C(=O)C2C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


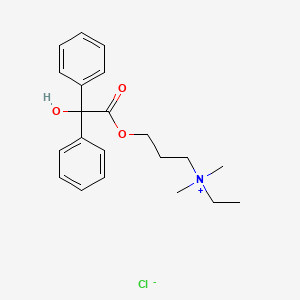
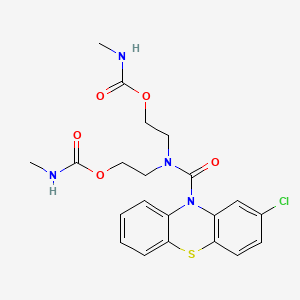
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)

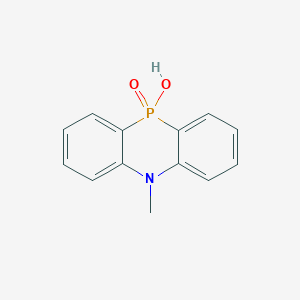
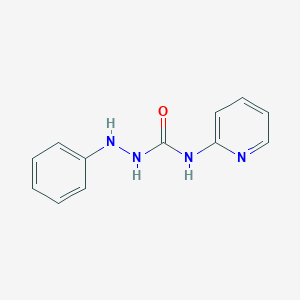
acetate](/img/structure/B14494907.png)
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)


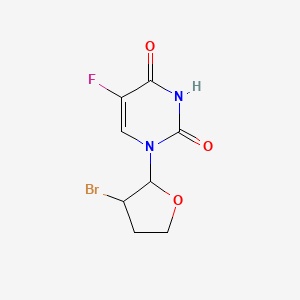
![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
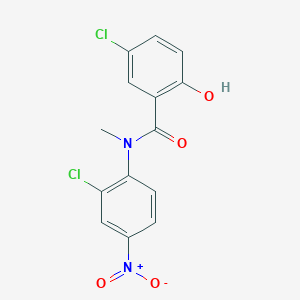
![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
